

"Antitumor agent-138" administration route in animal studies

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Compound of Interest

Compound Name: Antitumor agent-138

Cat. No.: B12385978

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Application Notes and Protocols for Antitumor Agent-138

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antitumor agent-138 is a novel small molecule compound that has demonstrated significant potential as an anticancer therapeutic. It functions as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.^{[1][2]} Furthermore, preclinical studies have indicated its ability to inhibit cell migration and angiogenesis, crucial processes in tumor progression and metastasis.^{[1][2]} This document provides detailed application notes and protocols for the administration of **Antitumor agent-138** in animal studies, based on available preclinical data.

Data Presentation

Table 1: In Vivo Efficacy of **Antitumor Agent-138**

Animal Model	Cancer Cell Line	Dosage	Administration Route	Duration	Result
BALB/c nude mice	MCF-7 xenograft	20 mg/kg	Intraperitoneal (i.p.) injection	21 days	68.95% tumor growth inhibition[1]

Table 2: In Vitro Activity of **Antitumor Agent-138**

Cell Line	IC50 (μM)	Observed Effects	Concentration Range (nM)
MCF-7	0.04[1]	Inhibition of colony formation, microtubule collapse, apoptosis induction	5-200[1][2]
A549	0.39[1]	Inhibition of cell migration	6.25-50[2]
MDA-MB-231	0.04[1]	N/A	N/A
HT-29	0.06[1]	N/A	N/A
HeLa	0.11[1]	N/A	N/A
L02	2.73[1]	N/A	N/A
HUVEC	N/A	Inhibition of tube formation	6.25-50[1]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of **Antitumor agent-138** in a mouse xenograft model.

Materials:

- **Antitumor agent-138**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- MCF-7 human breast cancer cells
- Female BALB/c nude mice (4-6 weeks old)
- Sterile syringes and needles (27-gauge)
- Calipers
- Animal balance

Procedure:

- Cell Culture and Implantation:
 - Culture MCF-7 cells in appropriate media until they reach the logarithmic growth phase.
 - Harvest the cells and resuspend them in a suitable medium (e.g., PBS) at a concentration of 2×10^7 cells/mL.
 - Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Drug Preparation and Administration:
 - Prepare a stock solution of **Antitumor agent-138** in a suitable solvent (e.g., DMSO).

- On the day of administration, dilute the stock solution with the vehicle to the final desired concentration of 20 mg/kg.
- Administer the prepared solution or vehicle control to the mice via intraperitoneal (i.p.) injection once daily for 21 consecutive days.
- Monitoring and Endpoint:
 - Continue to monitor tumor volume and body weight of the mice every 2-3 days throughout the study.
 - At the end of the 21-day treatment period, euthanize the mice and excise the tumors.
 - Measure the final tumor weight and calculate the tumor growth inhibition (TGI) rate using the formula: $TGI (\%) = [1 - (\text{Average tumor weight of treated group} / \text{Average tumor weight of control group})] \times 100$.

Protocol 2: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Antitumor agent-138** in various cancer cell lines.

Materials:

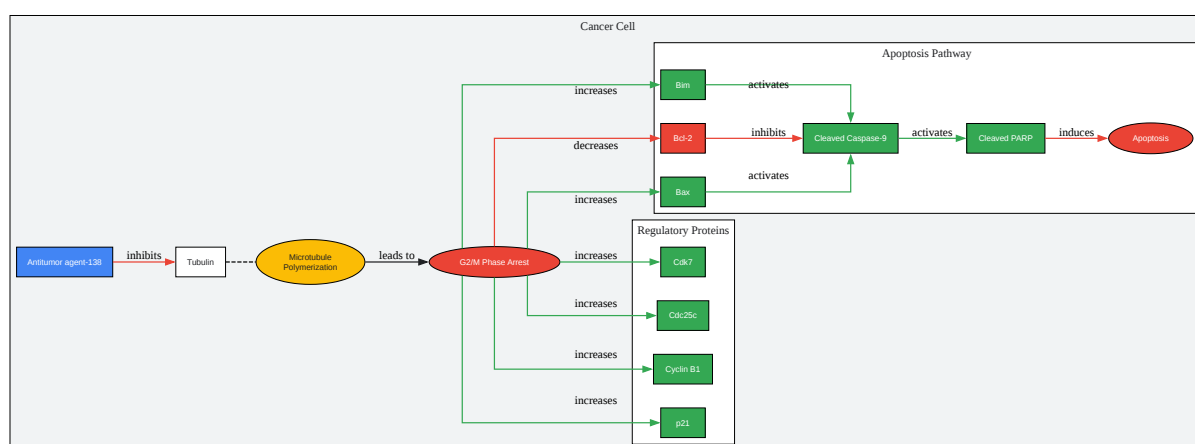
- **Antitumor agent-138**
- Cancer cell lines (e.g., MCF-7, A549, etc.)
- Complete cell culture medium
- 96-well plates
- MTT or similar cell viability reagent
- Microplate reader

Procedure:

- Cell Seeding:

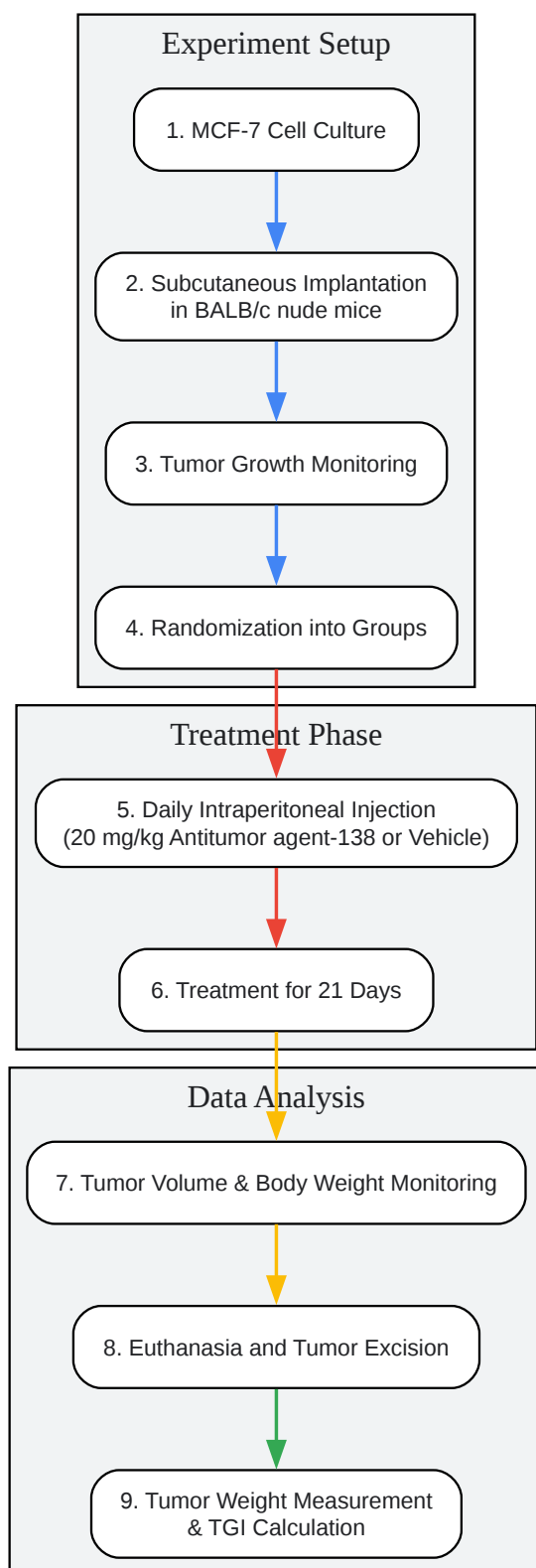
- Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Drug Treatment:
 - Prepare a serial dilution of **Antitumor agent-138** in the complete cell culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of the agent. Include a vehicle control group.
- Incubation:
 - Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
- Cell Viability Measurement:
 - Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
 - Incubate for the recommended time to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the drug concentration and determine the IC₅₀ value using a suitable software.

Mandatory Visualization



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Caption: Signaling pathway of **Antitumor agent-138** leading to apoptosis.



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Caption: Workflow for in vivo evaluation of **Antitumor agent-138**.

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References

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